molecular formula C15H13F2NO3 B2661612 3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1022315-49-6

3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2661612
CAS No.: 1022315-49-6
M. Wt: 293.27
InChI Key: XJQBGWKOMFMYOM-UHFFFAOYSA-N
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Description

The compound “3-[(3,4-Difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a complex organic molecule with the molecular formula C15H13F2NO3 . It is related to the class of compounds known as bicyclo[2.2.1]hept-5-ene-2-carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic core and functional groups including a carbamoyl group and a carboxylic acid group . The exact 3D structure may require computational chemistry techniques or experimental methods such as X-ray crystallography for full elucidation.

Scientific Research Applications

Polymer Synthesis and Applications

Research has explored the synthesis and characterization of homo- and copolymers containing repeating units based on bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives, demonstrating the utility of such compounds in polymer science. These polymers have been prepared with high yields using palladium catalysts, showing potential in materials science for creating functionalized polymers with specific physical properties (Reinmuth et al., 1996; Okoroanyanwu et al., 1998).

Photoreactive Polymers for Optical Applications

Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) has been studied for its photoreactive properties under UV irradiation, leading to a significant increase in the refractive index. This makes it a promising material for optical applications such as waveguiding, where the modification of polymer films can be achieved through postexposure techniques (Griesser et al., 2009).

Heterocyclization and Natural Product Synthesis

The compound has also been utilized in the synthesis of N-allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, leading to the development of a multicomponent approach for creating natural product-like compounds. This method has shown efficacy in synthesizing stereochemically defined hexahydrofuro[3,2-b]pyridine derivatives, indicating its potential in pharmaceutical research and development (Sonaglia et al., 2012).

Metal-Organic Frameworks (MOFs) and Luminescent Materials

The synthesis and characterization of zirconium MOFs containing biselenophene linker, analogous to bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, have been reported. These MOFs exhibit luminescent properties under UV irradiation, making them suitable for potential applications in porous luminescent sensors or multicolor emitters for light-emitting diodes (Mercuri et al., 2020).

Properties

IUPAC Name

3-[(3,4-difluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQBGWKOMFMYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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